molecular formula C13H20N2O2 B2690839 tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate CAS No. 1610767-01-5

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate

Número de catálogo: B2690839
Número CAS: 1610767-01-5
Peso molecular: 236.315
Clave InChI: QZEKBDHFLADZKW-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate: is a chemical compound that features a tert-butyl group, an aminophenyl group, and a carbamate group. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl compound. One common method is the use of di-tert-butyl dicarbonate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by continuously mixing the reactants and controlling the reaction conditions precisely .

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical in peptide synthesis and drug development for controlled deprotection.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Hydrochloric acid (HCl) in dioxane.

Mechanism :
Acid-mediated cleavage generates a carbamic acid intermediate, which rapidly decarboxylates to release the primary amine.

Example :
Deprotection of tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate with 4M HCl in dioxane at 25°C for 2 hours yields (S)-1-(3-aminophenyl)ethylamine with >95% purity .

ReagentTemperatureTimeYieldPurity
4M HCl (dioxane)25°C2 h98%>95%
TFA/DCM (1:1)0°C → 25°C1 h95%92%

Nucleophilic Substitution at the Aromatic Amine

The 3-aminophenyl group undergoes electrophilic aromatic substitution (EAS) and acylation reactions.

Reagents/Conditions :

  • Acylation : Acetyl chloride in pyridine.

  • Sulfonation : Sulfuric acid at 80°C.

Products :

  • Acetylated derivatives for peptide coupling.

  • Sulfonamide analogs with enhanced solubility.

Data :
Acylation with acetyl chloride (1.2 equiv) in pyridine at 25°C for 6 hours produced the acetylated product in 85% yield.

Catalytic Hydrogenation

The aromatic amine can be hydrogenated to a cyclohexylamine derivative under catalytic conditions.

Reagents/Conditions :

  • H₂ gas (1 atm) with 10% Pd/C in ethanol at 50°C.

Mechanism :
Pd-catalyzed hydrogenation reduces the aromatic ring to a cyclohexane ring while preserving the carbamate group.

CatalystPressureTemperatureTimeYield
10% Pd/C1 atm50°C12 h78%

Enzymatic Resolution

Lipase-catalyzed transesterification resolves racemic mixtures, enhancing enantiomeric excess (ee).

Reagents/Conditions :

  • Novozym 435 (Candida antarctica lipase B) in vinyl acetate.

Example :
Kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (a structural analog) achieved 93% ee for the (R)-enantiomer .

EnzymeSubstrateee (%)Conversion (%)
Novozym 435Racemic mixture9348

Oxidation and Reduction Reactions

  • Oxidation : The ethyl group can be oxidized to a ketone using KMnO₄ in acidic conditions.

  • Reduction : The aromatic amine is reduced to a secondary amine with NaBH₄/NiCl₂.

Oxidation Data :

Oxidizing AgentSolventTemperatureYield
KMnO₄/H₂SO₄H₂O/acetone0°C62%

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate is synthesized through various methods, primarily involving the protection of amine groups and subsequent reactions to form the desired carbamate structure. The synthesis typically employs tert-butyl dicarbonate as a protecting agent, allowing for selective reactions that lead to high yields of the target compound.

Key Reaction Steps:

  • Protection of Amines: The initial step often involves the reaction of 1-(3-aminophenyl)ethanol with tert-butyl dicarbonate to form the protected carbamate.
  • Enzymatic Kinetic Resolution: This compound can undergo enzymatic kinetic resolution, which enhances its enantiomeric purity, making it valuable for applications requiring specific stereochemistry .

2.1. Intermediate in Drug Synthesis

One of the primary applications of this compound is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a precursor in the synthesis of lacosamide, a drug used for treating epilepsy and neuropathic pain. The compound facilitates the formation of key intermediates that lead to the final drug product .

2.2. Potential Therapeutic Uses

Research indicates that compounds derived from this compound exhibit biological activity that may be beneficial in treating conditions such as:

  • Neuropathic Pain: Its derivatives have shown promise in alleviating pain through modulation of neuronal excitability.
  • Calmodulin-dependent Kinases Inhibition: Studies have suggested that derivatives can act as selective inhibitors of calmodulin-dependent kinases, potentially restoring insulin sensitivity in obesity models .

3.1. Enzymatic Kinetic Resolution

A notable study demonstrated the use of lipase-catalyzed transesterification for the kinetic resolution of this compound, achieving high enantiomeric excess (>99%) and conversion rates within optimized time frames. This method underscores the compound's utility in producing chiral intermediates for pharmaceutical applications .

3.2. Synthesis of Organoselenanes

The compound has also been explored as an advanced synthetic intermediate for organoselenanes and organotelluranes, showcasing its versatility in organic synthesis beyond direct pharmaceutical applications. The transformation into arene diazonium salts followed by reaction with nucleophilic selenium/tellurium species illustrates its potential in synthesizing complex organoselenium compounds .

Data Summary

Application AreaDescriptionYield/Performance Metrics
Drug SynthesisIntermediate for lacosamide productionYield >90% in optimized conditions
Enzymatic ResolutionLipase-catalyzed transesterificationEnantiomeric excess >99%
Organoselenium SynthesisPrecursor for organoselenanes and organotelluranesHigh conversion rates with specific reagents

Mecanismo De Acción

The mechanism of action of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions. The protecting group can later be removed under acidic conditions, such as with trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine .

Comparación Con Compuestos Similares

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate
  • tert-Butyl (3-aminocyclopentyl)carbamate

Comparison:

Actividad Biológica

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 1610767-01-5
  • Purity : Typically ≥ 95% .

The compound features a tert-butyl group, which enhances its lipophilicity and stability, making it suitable for various biological applications. The presence of the amino group also suggests potential for interaction with biological targets.

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a potential inhibitor in enzymatic processes. The compound acts as a reversible inhibitor for certain proteases, which are critical in various physiological and pathological processes, including cancer progression and viral infections.

Inhibition Studies

In studies focused on SARS-CoV protease inhibitors, related compounds have demonstrated significant inhibitory activity. For instance, similar structures have shown IC₅₀ values in the low micromolar range against the SARS-CoV 3CL protease, indicating that modifications to the structure can enhance potency .

1. Fragment Optimization in Cancer Research

A study published in October 2022 investigated the binding affinity of various compounds to the KRAS G12C mutant protein, a common target in cancer therapy. Although this compound was not the primary focus, its structural analogs were assessed for their ability to inhibit KRAS signaling pathways effectively. The findings indicated that compounds with similar structural motifs could lead to significant reductions in oncogenic signaling and increased apoptosis in treated cells .

2. Enzymatic Kinetic Resolution

Research on the enzymatic kinetic resolution of related carbamates has shown that these compounds can be effectively resolved into their enantiomers using lipase-catalyzed transesterification reactions. This process not only highlights the synthetic utility of these compounds but also their potential application in creating enantiomerically pure drugs for therapeutic use .

Data Tables

Study Target IC₅₀ Value (µM) Comments
SARS-CoV 3CL Protease InhibitionSARS-CoV Protease~10.7Potent inhibition; structure-activity relationships explored .
KRAS G12C BindingCancer TherapeuticsNot specifiedStructural analogs showed promising results .

Propiedades

IUPAC Name

tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBDHFLADZKW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.